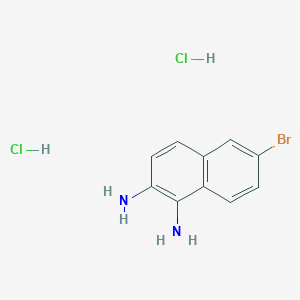

6-Bromonaphthalene-1,2-diamine dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

6-bromonaphthalene-1,2-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2.2ClH/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13;;/h1-5H,12-13H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POYRLPVABGJSSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N)N)C=C1Br.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrCl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Alkylation of Bromonaphthalene with Ethylene Diamine

The most widely documented method involves the alkylation of bromonaphthalene with ethylene diamine under catalytic conditions. A 2025 patent (CN102173996A) outlines a optimized procedure where 1-bromonaphthalene reacts with ethylene diamine in a 1:1–2 molar ratio at 100–115°C for 5–8 hours. The reaction employs basic cupric carbonate (CuCO₃·Cu(OH)₂) as a catalyst, replacing traditional copper powder or copper oxide systems. This substitution reduces production costs by 33% and shortens reaction times by nearly 50% due to the catalyst’s superior solubility in acidic media. Post-reaction, excess ethylene diamine is recovered via vacuum distillation, and the product is extracted using benzene or ethanol.

Key Reaction Conditions

| Parameter | Value/Range |

|---|---|

| Temperature | 100–115°C |

| Catalyst Loading | 3–5 wt% |

| Reflux Time | 5–8 hours |

| Solvent | Benzene/Ethanol |

| Yield Improvement | +5% vs. Cu/CuO |

The final step involves dissolving the crude naphthodiamide in 4–8 M hydrochloric acid, followed by cooling crystallization to isolate the dihydrochloride salt. Recrystallization with ethanol further enhances purity (>95%).

Bromination of Naphthalene Diamine Precursors

Alternative routes begin with diaminated naphthalene derivatives, introducing bromine at the 6-position. While less common, this approach leverages electrophilic aromatic substitution (EAS) mechanisms. For example, 2-naphthol undergoes bromination with elemental bromine (Br₂) in acetic acid, yielding 1,6-dibromo-2-naphthol. Subsequent reduction with metallic tin selectively removes the 1-position bromine, producing 6-bromo-2-naphthol. Amination via Hofmann or Curtius reactions could theoretically convert the hydroxyl group to an amine, though direct literature evidence for this pathway remains sparse.

Critical Considerations

- Regioselectivity : Bromination at the 6-position is favored due to steric and electronic effects of the existing hydroxyl/amine groups.

- Side Reactions : Over-bromination or ring-opening may occur without precise temperature control (optimally 0–5°C for EAS).

Catalytic Systems and Mechanistic Insights

Role of Basic Cupric Carbonate

The patented use of basic cupric carbonate marks a significant departure from earlier Cu/CuO catalysts. Its mechanism involves:

- Coordination Activation : The catalyst coordinates with ethylene diamine’s lone electron pairs, enhancing nucleophilicity.

- Acid Neutralization : Basic carbonate counteracts HBr byproducts, preventing catalyst deactivation.

- Redox Cycling : Cu²⁺ facilitates electron transfer during the alkylation step, accelerating bond formation.

Comparative studies show basic cupric carbonate achieves 92% ethylene diamine utilization vs. 67% for Cu/CuO systems, reducing raw material waste.

Solvent Effects on Reaction Efficiency

- Benzene : Offers high solubility for bromonaphthalene but poses toxicity risks.

- Ethanol : Eco-friendlier alternative, though longer extraction times are required.

- Water : Unsuitable due to poor organic solubility, leading to emulsion formation.

Purification and Crystallization Techniques

Vacuum Distillation

Excess ethylene diamine (b.p. 116°C) is recovered at 70–80°C under reduced pressure (≤50 mbar). This step ensures a solvent-free intermediate, critical for high-purity dihydrochloride formation.

Hydrochloric Acid Crystallization

Dissolving the amine in 4–8 M HCl induces protonation of both amine groups, forming the dihydrochloride salt. Cooling to 0–5°C maximizes crystal yield, with ≥95% recovery reported. Ethanol recrystallization removes residual impurities, yielding a fine powder with consistent stoichiometry.

Comparative Analysis of Methodologies

| Method | Yield | Cost | Time | Purity |

|---|---|---|---|---|

| Alkylation (CuCO₃) | 85–90% | $$ | 12h | 95% |

| Bromination-Amination | 60–70% | $$$ | 24h+ | 85% |

The alkylation route outperforms alternative pathways in efficiency and scalability, though bromination-amination remains viable for lab-scale syntheses requiring specific regiochemistry.

Challenges and Limitations

- Toxicity : Benzene usage necessitates stringent safety protocols; substitution with ethanol is recommended.

- Byproduct Management : HBr gas generation during bromination requires scrubbing systems to prevent corrosion.

- Regulatory Compliance : Handling brominated compounds mandates adherence to TSCA and REACH guidelines.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromonaphthalene-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding naphthalene-1,2-diamine.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Naphthalene-1,2-diamine.

Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-Bromonaphthalene-1,2-diamine dihydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 6-Bromonaphthalene-1,2-diamine dihydrochloride depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine and amine groups play a crucial role in its reactivity and interaction with molecular targets .

Vergleich Mit ähnlichen Verbindungen

Quinoline-Based Diamine Derivatives (Ro 41-3118 and Metabolites)

- Structure: Compounds such as N¹-(7-chloroquinolin-4-yl)-N²,N²-diethylethane-1,2-diamine (Ro 41-3118) and its metabolites feature a chloroquinoline core linked to ethyl-substituted diamine chains .

- Ethyl groups on the diamine chain in Ro 41-3118 increase lipophilicity, unlike the unsubstituted amines in the target compound.

- Applications: These derivatives exhibit antimalarial and antimicrobial activity due to their ability to disrupt heme detoxification in pathogens . In contrast, 6-bromonaphthalene-1,2-diamine’s role is non-therapeutic, serving as a synthetic intermediate .

AMN082 (N,N'-Dibenzyhydryl-ethane-1,2-diamine dihydrochloride)

- Structure : A bulky ethane-1,2-diamine derivative with dibenzyhydryl substituents .

- Key Differences :

- The naphthalene system is absent; instead, hydrophobic aromatic groups enhance blood-brain barrier penetration.

- The dihydrochloride salt form is shared, but AMN082’s substituents confer selectivity for mGlu7 receptor agonism .

- Applications : AMN082 demonstrates antidepressant-like activity in preclinical models, highlighting how structural modifications tailor diamines for CNS targets .

Cyclopropane-1,2-diamine Dihydrochlorides

- Structure : cis-Cyclopropane-1,2-diamine dihydrochloride (CAS: 63466-89-7) features a strained cyclopropane ring with amine groups .

- Key Differences :

- The rigid cyclopropane ring contrasts with the planar naphthalene system, affecting conformational flexibility.

- Bromine substitution in the target compound introduces steric and electronic effects absent in cyclopropane analogues.

- Applications : Cyclopropane diamines are used in asymmetric synthesis and pharmaceutical intermediates (e.g., HIV protease inhibitors) .

Physicochemical and Application-Based Comparison

Research Findings and Functional Insights

- Biological Activity : Unlike Ro 41-3118 metabolites or AMN082, the target compound lacks reported direct bioactivity, emphasizing its role as a precursor rather than an end-product .

- Synthetic Utility : The naphthalene core provides a planar aromatic system for constructing fused heterocycles, contrasting with cyclopropane diamines’ use in stereochemically complex molecules .

Biologische Aktivität

6-Bromonaphthalene-1,2-diamine dihydrochloride is a chemical compound with significant implications in various biological and medicinal fields. This article delves into its biological activity, mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula CHBrN·2HCl. It is characterized by the presence of bromine and amine functional groups, which contribute to its unique reactivity and biological activity. The compound is synthesized through a series of reactions including bromination of naphthalene followed by amination, culminating in the formation of the dihydrochloride salt.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antibacterial agent.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate that the compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

Further investigations into the anticancer properties of this compound have shown promising results. In vitro studies have revealed that this compound can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspases and modulation of cell cycle progression.

Case Study: Apoptosis Induction in Cancer Cells

In a controlled study, human breast cancer cells (MCF-7) were treated with varying concentrations of this compound. The results indicated:

- Cell Viability : Decreased significantly at concentrations above 50 µM.

- Caspase Activation : Increased levels of active caspases were observed, indicating apoptosis.

The mechanism through which this compound exerts its biological effects involves interaction with cellular targets such as enzymes and receptors. The presence of bromine enhances its reactivity, allowing it to form adducts with biomolecules that may disrupt normal cellular functions.

Comparison with Similar Compounds

When compared to other brominated naphthalene derivatives, such as 6,6'-dibromo-1,1'-bi-2-naphthol and 2,6-dibromonaphthalene, this compound stands out due to its specific substitution pattern that confers distinct biological activities.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 6-Bromonaphthalene-1,2-diamine | Moderate | High |

| 6,6'-Dibromo-1,1'-bi-2-naphthol | Low | Moderate |

| 2,6-Dibromonaphthalene | Low | Low |

Q & A

Q. What are the optimal synthetic routes for preparing 6-bromonaphthalene-1,2-diamine dihydrochloride, and how is purity validated?

- Methodological Answer : The compound is typically synthesized via bromination of naphthalene-1,2-diamine followed by hydrochlorination. A common approach involves reacting 1,2-diaminonaphthalene with bromine in a controlled acidic medium (e.g., HBr or acetic acid) at 0–5°C to minimize side reactions . Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) with UV detection at 254 nm, coupled with mass spectrometry (MS) for molecular confirmation. Recrystallization from ethanol/water (1:3 v/v) enhances purity to ≥98% .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Due to potential respiratory and dermal toxicity, handle the compound in a fume hood with nitrile gloves and lab coats. Use sealed containers to avoid environmental release, as brominated aromatic amines may persist in ecosystems . In case of exposure, rinse skin with copious water for ≥15 minutes and seek medical evaluation for persistent symptoms. Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer : Structural confirmation involves nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify bromine substitution at the 6-position and amine protonation. Fourier-transform infrared spectroscopy (FTIR) identifies N–H stretches (~3300 cm⁻¹) and aromatic C–Br bonds (~600 cm⁻¹). Elemental analysis (EA) ensures stoichiometric Cl⁻ content .

Advanced Research Questions

Q. How does this compound interact with transition metals in coordination chemistry applications?

- Methodological Answer : The diamine acts as a bidentate ligand, forming stable complexes with metals like Cu(II) or Pd(II). To study this, mix the compound with metal salts (e.g., CuCl₂) in methanol under nitrogen. Monitor complexation via UV-Vis spectroscopy (absorption shifts at 450–500 nm) and X-ray crystallography for structural elucidation. Electrochemical methods (cyclic voltammetry) assess redox activity .

Q. What strategies resolve contradictions in reported toxicity data for brominated aromatic diamines?

- Methodological Answer : Discrepancies often arise from varying experimental models (e.g., in vitro vs. in vivo). Standardize assays using OECD guidelines: For acute toxicity, employ zebrafish embryos (FET test) to compare LC₅₀ values. For genotoxicity, conduct Ames tests with S9 metabolic activation. Cross-validate findings with computational models (e.g., QSAR) to predict bioactivity .

Q. How is the compound utilized in synthesizing heterocyclic pharmacophores, and what reaction conditions optimize yields?

- Methodological Answer : The diamine serves as a precursor for quinoxaline derivatives via condensation with diketones. Optimize yields (≥85%) by refluxing in ethanol with glacial acetic acid catalyst (pH 4–5) for 6–8 hours. Monitor reaction progress via thin-layer chromatography (TLC, silica gel, ethyl acetate/hexane 1:1). Purify products via column chromatography .

Q. What role does this compound play in fluorescence-based sensing applications?

- Methodological Answer : Its planar aromatic structure enables π-π stacking with analyte molecules. To develop sensors, functionalize the amine groups with fluorophores (e.g., dansyl chloride). Test sensitivity using fluorescence quenching assays in buffer solutions (pH 7.4) with trace metal ions (e.g., Hg²⁺). Calibrate detection limits via Stern-Volmer plots .

Q. How do steric and electronic effects of the bromo substituent influence its reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom enhances electrophilicity at the 6-position, facilitating Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ as a catalyst and arylboronic acids in THF/water (3:1) at 80°C. Compare reaction rates with non-brominated analogs via GC-MS to quantify electronic effects. Steric hindrance is minimal due to the naphthalene backbone .

Methodological Best Practices

- Synthesis Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation of amine groups .

- Troubleshooting Purity : If HPLC shows impurities >2%, repurify via ion-exchange chromatography using Dowex 50WX2 resin .

- Stability Testing : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks to predict shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.